2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions One common method involves the initial formation of the quinoline core through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl derivatives
- Quinoline-based compounds with similar substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19ClFN3OS |
---|---|
Molecular Weight |
427.9g/mol |
IUPAC Name |
2-amino-4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19ClFN3OS/c1-12-13(11-28-19-7-6-14(24)9-17(19)23)8-20(29-12)21-15-4-2-3-5-18(15)27-22(26)16(21)10-25/h6-9H,2-5,11H2,1H3,(H2,26,27) |
InChI Key |
NDUWYESQGCICCE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)COC4=C(C=C(C=C4)F)Cl |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)COC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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